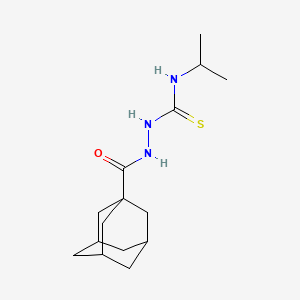![molecular formula C18H28FNO3 B4114844 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4114844.png)
1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
Descripción general
Descripción
1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol, commonly known as F127, is a nonionic surfactant that has gained significant attention in the field of scientific research due to its unique properties. F127 is a triblock copolymer composed of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) and has a molecular weight of approximately 12,600 Da.
Mecanismo De Acción
The mechanism of action of F127 is not fully understood, but it is believed to be related to its ability to form micelles in solution. Micelles are formed when the hydrophobic segments of F127 aggregate together, forming a core, while the hydrophilic segments form a shell around the core. This structure allows F127 to solubilize hydrophobic compounds in aqueous solution and improve their bioavailability.
Biochemical and Physiological Effects:
F127 has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. F127 has been shown to be biocompatible and has been used in a variety of biomedical applications, including drug delivery and tissue engineering. F127 has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F127 is its ability to solubilize hydrophobic compounds in aqueous solution, making it an ideal candidate for drug delivery systems and nanoparticle formulations. F127 is also biocompatible and has minimal toxicity, making it safe for use in scientific research. However, F127 can be expensive and may not be suitable for large-scale applications. Additionally, F127 can be sensitive to pH and temperature changes, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of F127 in scientific research. One potential application is in the development of new drug delivery systems, particularly for hydrophobic drugs. F127 may also have potential applications in the field of tissue engineering, as it has been shown to be biocompatible and may be useful for the delivery of growth factors and other bioactive molecules. Additionally, F127 may have potential applications in the treatment of oxidative stress-related diseases, although further research is needed to fully understand its therapeutic potential.
Aplicaciones Científicas De Investigación
F127 has a wide range of scientific research applications due to its unique properties. F127 is a nonionic surfactant that is soluble in both water and organic solvents, making it an ideal candidate for a variety of applications. F127 is commonly used as a stabilizer for emulsions and microemulsions, as well as a dispersant for nanoparticles. F127 is also used in drug delivery systems, as it can form micelles that can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Propiedades
IUPAC Name |
1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FNO3/c1-17(2)9-13(21)10-18(3,4)20(17)11-14(22)12-23-16-8-6-5-7-15(16)19/h5-8,13-14,21-22H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQLOOQMLTKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=CC=C2F)O)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Fluorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114800.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4114804.png)
![ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4114805.png)

![methyl 4-[6,7-dimethyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4114814.png)
![ethyl 3-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4114818.png)
![3-hydroxy-4-(4-isopropylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4114824.png)


![N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4114834.png)
